2-Ethoxybenzylzinc chloride
Overview
Description
2-Ethoxybenzylzinc chloride is a chemical compound that can be used in scientific experiments. It has a linear formula of C2H5OC6H4CH2ZnCl and a molecular weight of 236.03 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C2H5OC6H4CH2ZnCl . This indicates that the molecule consists of an ethoxybenzyl group (C2H5OC6H4CH2) bonded to a zinc atom, which is further bonded to a chloride atom .Physical And Chemical Properties Analysis
This compound is a solution with a concentration of 0.5 M in tetrahydrofuran (THF). It has a density of 0.955 g/mL at 25 °C and should be stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Resolution of Amino Acids
2-Ethoxybenzylzinc chloride has been utilized in the synthesis of specific amino acids. For instance, o-Hydroxy-DL-phenylalanine-2-14C was prepared using o-methoxybenzyl chloride, which is structurally similar to this compound, and demonstrated the potential of these compounds in stereo-specific reactions (Petitclerc, D'iorio, & Benoiton, 1969).
Polymer Synthesis and DNA Interactions
The compound has been explored in the development of light-switchable polymers. For example, a study described the synthesis of a novel cationic polymer by free-radical polymerization, involving compounds like o-nitrobenzyl 2-chloroacetate, structurally related to this compound. These polymers exhibited interesting interactions with DNA and showed antibacterial activity (Sobolčiak et al., 2013).
Studying Carbocation Intermediates
Research has also focused on understanding the behavior of carbocation intermediates using derivatives of 4-methoxybenzyl, akin to this compound. These studies provide insights into the kinetics of such intermediates and their reaction pathways (Amyes & Richard, 1990).
Safety and Hazards
2-Ethoxybenzylzinc chloride is classified as a flammable liquid (Category 2), acute oral toxicity (Category 4), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3). It may cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .
Future Directions
Mechanism of Action
Target of Action
2-Ethoxybenzylzinc chloride is a chemical compound with the molecular formula C9H11ClOZn
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical species. For instance, the compound is typically stored at 2-8°C , suggesting that its stability may be temperature-dependent.
properties
IUPAC Name |
chlorozinc(1+);1-ethoxy-2-methanidylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.ClH.Zn/c1-3-10-9-7-5-4-6-8(9)2;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKZPPSWLRTWAN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1[CH2-].Cl[Zn+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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